molecular formula C14H20BClO4 B8207060 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B8207060
M. Wt: 298.57 g/mol
InChI Key: GMFQPYWCQLEWHG-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

The synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-4-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and stability. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[2-chloro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)18-9-17-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFQPYWCQLEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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